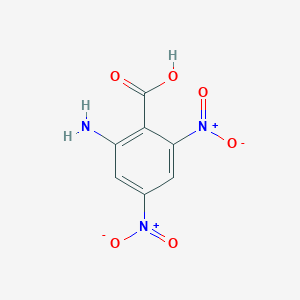

2-氨基-4,6-二硝基苯甲酸

描述

2-Amino-4,6-dinitrobenzoic acid is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound features an aromatic ring with two nitro groups and an amino group, which contribute to its reactivity and interaction with other molecules. The presence of both electron-withdrawing nitro groups and an electron-donating amino group creates a unique electronic environment that can influence its chemical behavior .

Synthesis Analysis

The synthesis of compounds related to 2-amino-4,6-dinitrobenzoic acid often involves the interaction of nitrobenzoic acid derivatives with other chemical species. For instance, the cyclocondensation of 2,4,6-trinitrobenzonitrile with esters of thioglycolic acid can lead to the formation of 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates, which share structural similarities with 2-amino-4,6-dinitrobenzoic acid. The reactivity of the nitro groups in these compounds can be influenced by the presence of an amino group, as seen in the regiospecific substitution of the 4-nitro group when interacting with anionic nucleophiles .

Molecular Structure Analysis

The molecular structure of 2-amino-4,6-dinitrobenzoic acid and its derivatives can be complex, with the potential for various intermolecular interactions. For example, in the crystal structures of three polymorphs of 9-aminoacridinium 2,4-dinitrobenzoate ⋅ 2,4-dinitrobenzoic acid, the asymmetric units consist of a cation, an anion, and a neutral molecule of 2,4-dinitrobenzoic acid. These units are linked via hydrogen bonds, forming monoanionic dimers. The crystal packing is further stabilized by π-stacked columns and various intermolecular interactions, particularly those involving nitro groups .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-4,6-dinitrobenzoic acid derivatives can be quite specific. For instance, the substitution of the 4-nitro group in related compounds has been observed to occur only with certain anionic nucleophiles. This specificity is thought to be due to the electronic effects of the amino group, which can cause a twist of the nitro group and thus influence its reactivity. The presence of the amino group can have an unexpected activating effect on the reactivity of the nitro group, as demonstrated by the increased difficulty in nucleophilic substitution when the amino group is replaced with hydrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4,6-dinitrobenzoic acid are closely related to its molecular structure. The compound's ability to form hydrogen bonds, as seen in the crystal structures of its derivatives, suggests strong intermolecular forces that can affect its melting point, solubility, and overall stability. The presence of both nitro and amino groups also implies a certain degree of acidity and basicity, which can be exploited in the formation of salts and cocrystals with other organic acids. These salts can exhibit a variety of hydrogen bonding patterns and secondary interactions, contributing to the stabilization and expansion of three-dimensional framework structures .

科学研究应用

热带土壤中的迁移性

2-氨基-4,6-二硝基苯甲酸(2-A-4,6-DBA)被研究其在热带土壤中的迁移性,特别是作为TNT的降解产物。研究发现,它稳定且极性,有潜力在地下水中迁移。研究表明,在复杂的炸药混合物存在的情况下,2-A-4,6-DBA在无生物饱和条件下可以比TNT和其他降解产物更快地通过热带土壤和沙子迁移(Sheild et al., 2013)。

地下水污染物中的遗传毒性

2-氨基-4,6-二硝基苯甲酸被确定为军火设施附近地下水中的污染物。已经评估了其遗传毒性,在细菌测试中显示出诱变效应。这表明与这种化合物的环境暴露相关的潜在癌症风险(Grummt et al., 2006)。

化学性质和反应

在化学研究领域,2-氨基-4,6-二硝基苯甲酸被研究其在反应中的独特性质。例如,它与阴离子亲核试剂的相互作用导致特定的取代反应,突显了该化合物的反应性和在合成化学中的潜在应用(Shevelev et al., 2001)。

荧光猝灭和毒性分析

研究还探讨了2-氨基-4,6-二硝基苯甲酸的荧光猝灭性质。这种性质有助于了解二硝基酚的毒性,因为像2-A-4,6-DBA这样的化合物已与健康风险相关联,包括白内障和潜在致癌效应(Huţanu & Pintilie, 2013)。

军事废物处理中的暴露

2-氨基-4,6-二硝基苯甲酸已在军事废物处理的背景下进行研究。暴露于含有DNT和TNT的弹药的工人尿液中显示出显著水平的2-A-4,6-DBA代谢物,表明其在职业健康研究中的相关性(Letzel et al., 2003)。

晶体学和分子相互作用

在晶体学中,该化合物用于研究分子间相互作用,特别是在多形态和分子共晶的形成中。这些研究有助于我们理解分子结构及其性质(Sikorski & Trzybiński, 2013)。

安全和危害

属性

IUPAC Name |

2-amino-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJZCQXAXGNLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930776 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dinitrobenzoic acid | |

CAS RN |

140380-55-8 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140380558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82I9VTX41R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

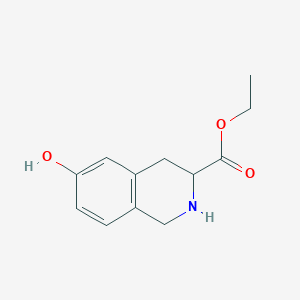

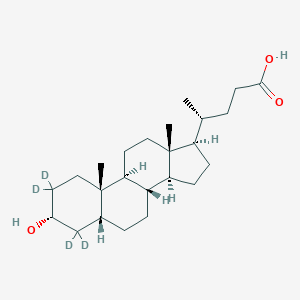

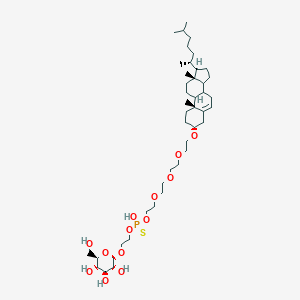

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)

![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)